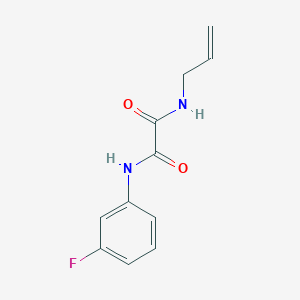
N1-allyl-N2-(3-fluorophenyl)oxalamide
カタログ番号 B2646385
CAS番号:
882766-66-7
分子量: 222.219
InChIキー: UUMQCDJNVNJLIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-allyl-N2-(3-fluorophenyl)oxalamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxalamides, which are known for their diverse biological activities.
科学的研究の応用
1. Novel Synthetic Approaches and Catalysis
- Mamedov et al. (2016) developed a novel synthetic route for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method offers a high-yield, operationally simple approach for synthesizing oxalamides and anthranilic acid derivatives, which may be applicable to N1-allyl-N2-(3-fluorophenyl)oxalamide synthesis (Mamedov et al., 2016).
- Hollingworth and Gouverneur (2012) discussed the extensive development of transition metal-catalyzed transformations using fluorinating reagents. The techniques mentioned could be relevant for introducing fluorine atoms or modifying the N1-allyl-N2-(3-fluorophenyl)oxalamide molecule (Hollingworth & Gouverneur, 2012).
2. Chemical Modification and Binding Studies
- Milius et al. (1991) detailed the synthesis and pharmacological characterization of a series of N-substituted 3-(4-fluorophenyl)tropane derivatives. While not directly related to N1-allyl-N2-(3-fluorophenyl)oxalamide, the methods and binding characteristics explored could offer insights into the binding properties and potential modifications of N1-allyl-N2-(3-fluorophenyl)oxalamide (Milius et al., 1991).
3. Fluorescence and Imaging Applications
- Gong et al. (2022) developed a Pd2+-free near-infrared fluorescent probe CORM3-AE based on allyl ether isomerization for tracking CORM-3 in live cells and animals. This innovative approach may inspire the use of N1-allyl-N2-(3-fluorophenyl)oxalamide in the design of fluorescent probes or imaging agents (Gong et al., 2022).
- Yu et al. (2018) reported two novel ICT fluorophores with potential for imaging living cells. While not directly about N1-allyl-N2-(3-fluorophenyl)oxalamide, the study demonstrates the feasibility of using certain chemical structures for bioimaging, which could be relevant for the compound (Yu et al., 2018).
特性
IUPAC Name |
N'-(3-fluorophenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h2-5,7H,1,6H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMQCDJNVNJLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(3-fluorophenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hy...
1609407-34-2; 355381-59-8
Methyl 2,2-dimethyl-5-hexenoate
252206-21-6
N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea
501076-74-0


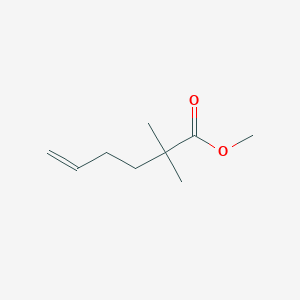

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2646307.png)

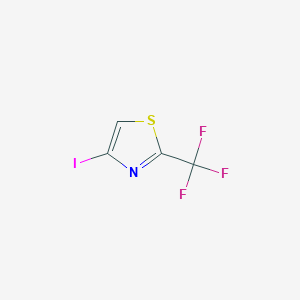


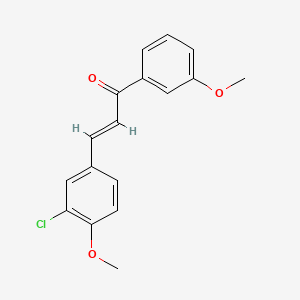
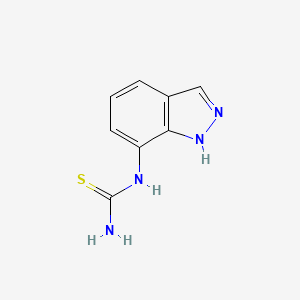
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2646320.png)
![3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate](/img/structure/B2646323.png)
![3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646324.png)
